7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one
Overview
Description
7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones with a benzopyranone core structure, widely found in plants and microorganisms. The unique structure of this compound makes it an interesting subject for scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for preparing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst. For this specific compound, the reaction conditions may include the use of trifluoroacetic acid as a catalyst, which has been found to be effective for synthesizing 7-hydroxy-4-substituted coumarins .
Industrial Production Methods
Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to increase yield and reduce costs. This may include the use of green solvents and catalysts to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the chromenone ring can be reduced to form dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and substituted coumarins, depending on the specific reagents and conditions used .
Scientific Research Applications
7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a fluorescent probe due to its strong fluorescence properties.
Biology: Studied for its potential as an antioxidant and antibacterial agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of dyes and optical materials
Mechanism of Action
The mechanism of action of 7-hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its antibacterial properties may be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: Known for its choleretic properties and clinical use as a bile duct relaxant.
Novobiocin: A coumarin antibiotic that inhibits DNA gyrase and has anticancer properties.
Dalbergin: A natural compound with antitumor, antibacterial, and antioxidant activities.
Uniqueness
7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-chromen-2-one is unique due to the presence of the trifluoromethyl group, which enhances its chemical stability and biological activity compared to other coumarin derivatives.
Properties
IUPAC Name |
7-hydroxy-8-methyl-4-(trifluoromethyl)chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O3/c1-5-8(15)3-2-6-7(11(12,13)14)4-9(16)17-10(5)6/h2-4,15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPLCARGCBBRAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C(F)(F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70419948 | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82747-40-8 | |
Record name | 7-Hydroxy-8-methyl-4-(trifluoromethyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82747-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-8-methyl-4-(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70419948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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